molecular formula C17H16N2O2 B4999420 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4999420
M. Wt: 280.32 g/mol
InChI Key: PUVIFCAWBISIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as Furodiazepine, is a heterocyclic compound that belongs to the benzodiazepine family. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of GABA uptake, which makes it a potential candidate for the treatment of anxiety disorders. Additionally, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.

Mechanism of Action

11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee acts by binding to the benzodiazepine site on the GABA-A receptor, which results in an increase in the affinity of GABA for the receptor. This leads to an increase in the inhibitory effects of GABA, which results in a reduction in neuronal excitability.
Biochemical and Physiological Effects:
11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which results in a reduction in neuronal excitability. Additionally, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has several advantages for lab experiments. It is easy to synthesize, and it has a high purity level. Additionally, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has a long half-life, which makes it ideal for long-term studies. However, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in aqueous solutions. Additionally, 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee has a high binding affinity for the GABA-A receptor, which makes it difficult to distinguish its effects from other benzodiazepines.

Future Directions

There are several future directions for the study of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee. One potential direction is to investigate its potential use in the treatment of anxiety disorders and epilepsy. Additionally, further studies could be conducted to investigate the mechanism of action of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee and its effects on other neurotransmitter systems. Finally, future studies could investigate the potential use of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee involves the reaction of 2-aminobenzophenone with furfural in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to form 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee. This synthesis method has been widely used in the production of 11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-onee for scientific research purposes.

properties

IUPAC Name

6-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-14-8-3-7-13-16(14)17(15-9-4-10-21-15)19-12-6-2-1-5-11(12)18-13/h1-2,4-6,9-10,17-19H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVIFCAWBISIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.